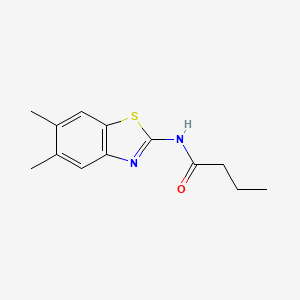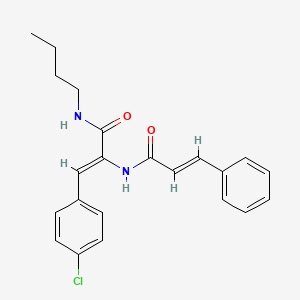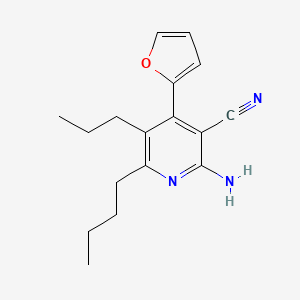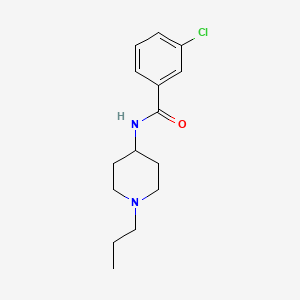![molecular formula C12H14Cl2N2OS B4653267 N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)
N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide
Overview
Description
N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, cell proliferation, and apoptosis. The inhibition of NF-κB activity by BAY 11-7082 has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide 11-7082 inhibits the activity of NF-κB by targeting the IKK complex. It has been shown to covalently modify the cysteine residue in the active site of IKKβ, which prevents the phosphorylation and degradation of IκBα, thereby inhibiting the activation of NF-κB. This compound 11-7082 has also been shown to inhibit the activity of other kinases, such as JNK and p38 MAPK, which are involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activity of NF-κB. This compound 11-7082 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. In addition, this compound 11-7082 has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and influenza virus.
Advantages and Limitations for Lab Experiments
N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide 11-7082 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has been shown to be selective for the IKK complex and has minimal off-target effects. However, this compound 11-7082 also has some limitations. It has been shown to be unstable in aqueous solutions and can undergo hydrolysis and oxidation, which can affect its activity. In addition, the covalent modification of IKKβ by this compound 11-7082 can lead to the formation of adducts with other proteins, which can affect their function.
Future Directions
There are several future directions for the use of N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide 11-7082 in scientific research. One area of interest is the development of new inhibitors that target the IKK complex with greater selectivity and potency. Another area of interest is the use of this compound 11-7082 in combination with other drugs to enhance its anti-cancer and anti-viral activities. Finally, the use of this compound 11-7082 in animal models of disease will be important to validate its potential as a therapeutic agent.
Scientific Research Applications
N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide 11-7082 has been widely used in scientific research as a tool to study the role of NF-κB in various biological processes. It has been shown to inhibit the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This compound 11-7082 has been used to study the role of NF-κB in inflammation, cancer, viral infections, and other diseases.
properties
IUPAC Name |
N-(butylcarbamothioyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2OS/c1-2-3-6-15-12(18)16-11(17)9-5-4-8(13)7-10(9)14/h4-5,7H,2-3,6H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRLFBHJRFKXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B4653212.png)


![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4653227.png)

![3-chloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4653240.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4653242.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)



![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)
![N,N-diethyl-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4653299.png)